molecular formula C9H16O2 B7893002 Tert-butyl cyclobutanecarboxylate

Tert-butyl cyclobutanecarboxylate

Cat. No.: B7893002
M. Wt: 156.22 g/mol
InChI Key: SAUZLDCYUIYVRN-UHFFFAOYSA-N
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Description

Tert-butyl cyclobutanecarboxylate is an organic compound with the molecular formula C9H16O2. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a cyclobutanecarboxylate moiety. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high product yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl cyclobutanecarboxylate finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by enzymes such as esterases. The released carboxylic acid can then participate in further biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: This compound is structurally similar but lacks the tert-butyl group.

    Tert-butyl acetate: Another ester with a tert-butyl group, but attached to an acetic acid moiety. It is commonly used as a solvent and in organic synthesis.

Uniqueness: Tert-butyl cyclobutanecarboxylate is unique due to the combination of the cyclobutane ring and the tert-butyl ester group. This structure imparts distinct reactivity and stability, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

tert-butyl cyclobutanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)11-8(10)7-5-4-6-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUZLDCYUIYVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon, 99 μl (0.78 mmol) of boron trifluoride/diethyl ether complex were added to 5.2 g (52.3 mmol) of cyclobutanecarboxylic acid in 100 ml of THF. A little at a time, 13.7 g (62.75 mmol) of tert-butyl 2,2,2-trichloroethaneimidoate were then added, and the mixture was subsequently stirred at room temperature overnight. 5 g of sodium bicarbonate were then added, and the reaction mixture was stirred for 15 min. After filtration, the solution was concentrated to dryness under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1). This gave 5.2 g (64% of theory) of the title compound as a yellow oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl cyclobutanecarboxylate
Reactant of Route 2
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Tert-butyl cyclobutanecarboxylate
Reactant of Route 3
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Tert-butyl cyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl cyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl cyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl cyclobutanecarboxylate

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